molecular formula C14H13BrN2O2 B5139105 N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline

N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline

Cat. No.: B5139105
M. Wt: 321.17 g/mol
InChI Key: WOLNNGYUJVWXBU-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, a nitro group, and a methyl group on an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline typically involves multi-step organic reactions. One common method is the nitration of 2-methyl-4-nitroaniline followed by bromination. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The bromination step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom into the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: Formation of N-[(2-bromophenyl)methyl]-2-methyl-4-aminoaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and the phenyl ring contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-2,5-dimethoxybenzamide
  • 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
  • 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile

Uniqueness

N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-8-12(17(18)19)6-7-14(10)16-9-11-4-2-3-5-13(11)15/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLNNGYUJVWXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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